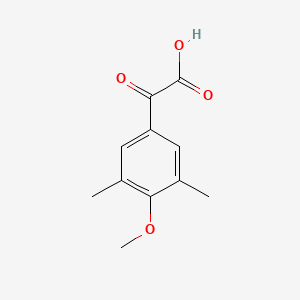

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-4-8(9(12)11(13)14)5-7(2)10(6)15-3/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQSXARFGDZLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231993 | |

| Record name | Benzeneacetic acid, 4-methoxy-3,5-dimethyl-α-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-06-0 | |

| Record name | Benzeneacetic acid, 4-methoxy-3,5-dimethyl-α-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-methoxy-3,5-dimethyl-α-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The oxidation of 3,5-dimethyl-4-methoxyacetophenone to the corresponding glyoxylic acid is a widely employed method. This process typically uses strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. The reaction proceeds via the cleavage of the acetyl group’s methyl carbon, forming the glyoxylic acid moiety.

Example Protocol :

-

Substrate Preparation : 3,5-Dimethyl-4-methoxyacetophenone (1 mol) is dissolved in glacial acetic acid.

-

Oxidation : CrO₃ (2.5 mol) is added gradually at 60–70°C, followed by stirring for 12–24 hours.

-

Workup : The mixture is diluted with ice water, neutralized with NaOH, and extracted with methylene chloride.

-

Purification : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization from ethanol yields the product.

Key Parameters :

| Parameter | Value/Range |

|---|---|

| Temperature | 60–70°C |

| Oxidizing Agent | CrO₃ or KMnO₄ |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Challenges and Optimizations

-

Overoxidation Risk : Prolonged exposure to strong oxidizers may degrade the methoxy group. To mitigate this, controlled stoichiometry (1:2.5 substrate-to-oxidizer ratio) and low temperatures are critical.

-

Byproduct Formation : Chromium salts generated during CrO₃ oxidation require careful filtration. Alternative oxidizers like KMnO₄ reduce metal contamination but may lower yields.

Condensation of Glyoxylic Acid with Aromatic Precursors

Friedel-Crafts Acylation Approach

This method involves introducing the glyoxylic acid group directly onto the aromatic ring via Friedel-Crafts acylation. A Lewis acid catalyst (e.g., AlCl₃) facilitates the electrophilic substitution.

Procedure :

-

Reaction Setup : A mixture of 3,5-dimethyl-4-methoxyphenol (1 mol), glyoxylic acid (1.2 mol), and AlCl₃ (1.5 mol) in dichloromethane is refluxed at 40°C.

-

Quenching : The reaction is quenched with ice-cold HCl, and the organic layer is separated.

-

Isolation : The product is purified via vacuum distillation and recrystallization.

Advantages :

-

Direct introduction of the glyoxylic acid group avoids multi-step oxidation.

-

High regioselectivity due to the methoxy group’s ortho/para-directing effects.

Limitations :

-

Requires anhydrous conditions and strict temperature control.

-

Catalyst removal (AlCl₃) complicates large-scale production.

Diazotization and Coupling

Inspired by methods for analogous pyridine derivatives, diazotization of 3,5-dimethyl-4-methoxyaniline followed by coupling with glyoxylic acid precursors offers an alternative pathway:

-

Diazotization : The aniline derivative is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with ethyl glyoxylate in aqueous NaOH, forming an azo intermediate.

-

Hydrolysis : Acidic hydrolysis converts the ester to the glyoxylic acid.

Critical Controls :

-

Temperature must remain below 10°C to prevent diazonium decomposition.

-

Ethyl glyoxylate must be freshly prepared to avoid ester hydrolysis.

Hydrolysis of Nitrile Intermediates

Synthesis via Cyanomethylation

A two-step process involving cyanomethylation followed by hydrolysis is effective for large-scale synthesis:

Step 1: Cyanomethylation

3,5-Dimethyl-4-methoxybenzaldehyde reacts with cyanoacetic acid in the presence of ammonium acetate:

Step 2: Hydrolysis

The nitrile group is hydrolyzed under acidic conditions (H₂SO₄, 100°C) to yield the glyoxylic acid.

Yield Optimization :

| Parameter | Optimal Value |

|---|---|

| Hydrolysis Acid | 50% H₂SO₄ |

| Temperature | 100°C |

| Time | 6–8 hours |

| Final Yield | 70–80% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern plants adopt continuous flow reactors to enhance efficiency:

Purification Techniques

-

Distillation : High-purity product (>98%) is obtained via fractional distillation under vacuum (0.098 MPa, 110–113°C).

-

Crystallization : Ethanol-water mixtures (3:1 v/v) achieve >99% purity for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual Solvents | <500 ppm |

| Heavy Metals | <10 ppm |

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of diketones or further carboxylated products.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The aromatic ring and carboxylic acid group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Phenylglyoxylic Acid Derivatives

Phenylglyoxylic acid (C₈H₆O₃) serves as the simplest aryl glyoxylic acid. Key comparisons include:

- Structural Differences : The target compound introduces methyl and methoxy substituents on the phenyl ring, enhancing steric bulk and lipophilicity compared to unsubstituted phenylglyoxylic acid.

- Physicochemical Properties : Methyl and methoxy groups increase molecular weight (inferred ~222.24 g/mol for the target compound vs. 166.13 g/mol for phenylglyoxylic acid) and reduce water solubility. Glyoxylic acid derivatives generally exhibit lower melting points due to reduced crystallinity from substituent branching .

- Applications : Substituted phenylglyoxylic acids are used as intermediates in drug synthesis. For example, N-(3,5-dichloropyridin-4-yl)-[1-(4-fluorobenzyl)-7-azaindol-3-yl]glyoxylic acid amide is a pharmaceutical precursor with enhanced bioavailability due to lipophilic substituents .

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric Acid

This compound (C₁₄H₁₈O₄, MW 250.29 g/mol) shares the same substituted phenyl ring as the target compound but features a five-carbon oxovaleric acid chain instead of the glyoxylic acid group:

- Structural Impact : The longer carbon chain increases molecular weight and boiling point (451.8°C) compared to glyoxylic acid derivatives. The ketone at the 5-position alters reactivity, favoring nucleophilic additions over aldehyde-mediated reactions .

- Physical Properties : Higher density (1.129 g/cm³) and flash point (170°C) suggest greater thermal stability than glyoxylic acid analogs, which are typically liquid at room temperature .

Methoxy- and Hydroxy-Substituted Aromatic Acids

Compounds like 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid, C₉H₁₀O₄) and 3-hydroxy-4-methoxycinnamic acid (C₁₀H₁₀O₄) provide insights into substituent effects:

- Functional Groups : The target compound lacks hydroxyl groups but includes methyl substituents, reducing hydrogen-bonding capacity and acidity (pKa ~3–4 for glyoxylic acid vs. ~4.5–5 for homovanillic acid) .

- Biological Activity: Hydroxy-substituted analogs (e.g., caffeic acid, C₉H₈O₄) exhibit antioxidant properties due to phenolic -OH groups, whereas methyl/methoxy groups in the target compound may enhance metabolic stability for pharmaceutical use .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid* | C₁₁H₁₂O₄ | ~222.24 | 3,5-diMe, 4-OMe | High lipophilicity, α-keto acid reactivity |

| Phenylglyoxylic acid | C₈H₆O₃ | 166.13 | None | mp 98–100°C, water-soluble |

| 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid | C₁₄H₁₈O₄ | 250.29 | 3,5-diMe, 4-OMe, 5-oxo | bp 451.8°C, density 1.129 g/cm³ |

| 4-Hydroxy-3-methoxyphenylacetic acid | C₉H₁₀O₄ | 182.18 | 4-OH, 3-OMe | mp 142–144°C, pKa ~4.5 |

| Caffeic acid | C₉H₈O₄ | 180.16 | 3,4-diOH | Antioxidant, mp 223–225°C |

*Inferred data based on structural analogs.

Biological Activity

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid is an organic compound notable for its unique structure comprising both aromatic and carboxylic acid functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid can be described as follows:

- IUPAC Name : 3,5-Dimethyl-4-methoxyphenylglyoxylic acid

- Molecular Formula : CHO

- Molecular Weight : 220.21 g/mol

This compound features a methoxy group (-OCH) and two methyl groups (-CH) attached to a phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid involves its interaction with various molecular targets within biological systems. It is hypothesized that the compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of both the aromatic ring and carboxylic acid group is crucial for its binding affinity and reactivity.

Key Interactions

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : Potential interactions with receptor proteins could lead to altered signaling pathways.

Biological Activity

Research indicates several potential biological activities associated with (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in cellular models.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating selective growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid:

-

Antioxidant Activity :

- A study demonstrated that the compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

- Anti-inflammatory Effects :

- Cytotoxicity Against Cancer Cell Lines :

Comparative Analysis

To better understand the uniqueness of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3,5-Dimethyl-4-hydroxyphenyl)glyoxylic acid | Hydroxy group instead of methoxy | Similar antioxidant properties |

| (3,5-Dimethylphenyl)glyoxylic acid | Lacks methoxy group | Reduced reactivity compared to methoxylated forms |

| (3,5-Dimethyl-4-ethoxyphenyl)glyoxylic acid | Ethoxy group instead of methoxy | Altered lipophilicity affects bioavailability |

Q & A

Q. How can researchers characterize the purity and structural integrity of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid in experimental settings?

- Methodological Answer: Characterization should involve a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H NMR, is critical for confirming structural features such as methoxy and methyl groups. For example, in analogous compounds, methoxy groups exhibit singlet peaks near δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution . High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, while mass spectrometry (MS) verifies molecular weight. Thermal analysis (e.g., melting point determination) should also be performed, though equilibrium between anhydrous and gem-diol forms in aqueous conditions may complicate interpretations .

Q. What stability considerations are critical for storing (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid?

- Methodological Answer: The compound should be stored in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Evidence from structurally related compounds highlights incompatibility with strong acids/alkalis and oxidizing agents, necessitating separation from such materials . Temperature control (e.g., refrigeration at 2–8°C) is advised to mitigate thermal degradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict long-term storage behavior .

Advanced Research Questions

Q. How should researchers address equilibrium between anhydrous and gem-diol forms of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid in aqueous experimental systems?

- Methodological Answer: The equilibrium between anhydrous and gem-diol forms is pH- and concentration-dependent. Researchers must standardize solvent systems (e.g., deuterated DMSO for NMR to minimize hydration) or use kinetic studies to monitor interconversion rates . For biological assays, buffered aqueous solutions may require quantification of both forms via techniques like C NMR or IR spectroscopy to correlate activity with specific species. Computational modeling (e.g., density functional theory) can predict equilibrium constants and guide experimental design .

Q. What strategies are recommended for toxicological risk assessment when direct data on (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid are limited?

- Methodological Answer: A read-across approach using structurally related compounds (e.g., glyoxylic acid or glycolic acid) is justified. For instance, glyoxylic acid’s skin sensitization potential (EC3 = 5.05% in LLNA assays) and respiratory irritation data can inform hazard classification . In silico tools (e.g., QSAR models) should predict toxicity endpoints like mutagenicity or dermal absorption. Experimental validation via tiered testing (e.g., in vitro skin sensitization assays like KeratinoSens™) can reduce reliance on animal studies .

Q. How can contradictions in experimental data arising from polymorphic or hydrated forms of the compound be resolved?

- Methodological Answer: X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential to identify polymorphs or hydrates. For example, glyoxylic acid’s monohydrate and anhydrous forms are commercially distinct but equilibrate in solution, requiring researchers to report both CAS numbers (298-12-4 and 563-96-2) and specify the form used . Statistical tools (e.g., principal component analysis) can disentangle confounding factors in bioactivity data caused by form-specific effects.

Data Interpretation and Experimental Design

Q. What analytical methods are suitable for quantifying (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid in complex matrices (e.g., biological samples)?

- Methodological Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., C-labeled analogs) ensures precision in biological matrices. Solid-Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges can isolate the compound from proteins and lipids. Method validation should include recovery studies (85–115%) and limits of detection (LOD) below 1 ng/mL .

Q. How should researchers design dose-response studies to account for potential non-linear pharmacokinetics of this compound?

- Methodological Answer: Pilot studies should first establish solubility limits and metabolic stability (e.g., liver microsome assays). Dose ranges must span orders of magnitude (e.g., 0.1–100 µM in vitro) to capture saturation effects. Pharmacokinetic modeling (e.g., compartmental analysis) can identify non-linear absorption or clearance, with adjustments made for protein binding using ultrafiltration or equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.